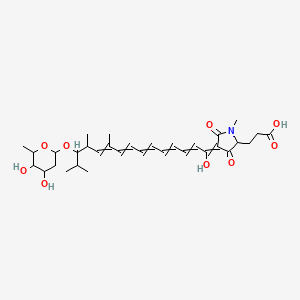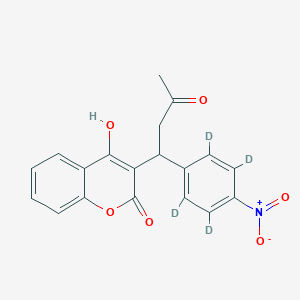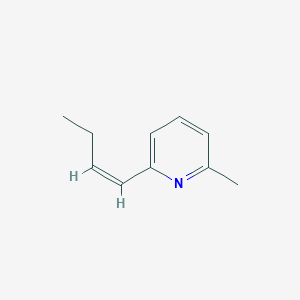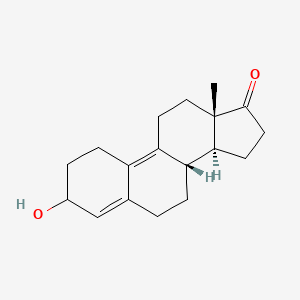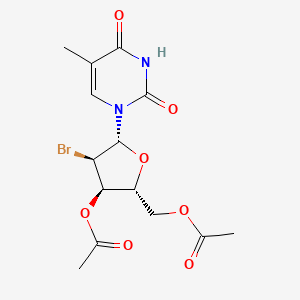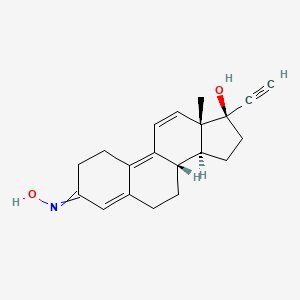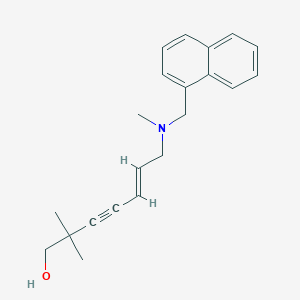
羟基特比萘芬
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hydroxy Terbinafine is a derivative of Terbinafine, an allylamine antifungal agent. Terbinafine is widely used to treat fungal infections of the skin and nails, such as athlete’s foot, jock itch, and ringworm. Hydroxy Terbinafine retains the antifungal properties of its parent compound while potentially offering improved solubility and bioavailability.
科学研究应用
Hydroxy Terbinafine has several scientific research applications:
Chemistry: Used as a model compound to study hydroxylation reactions and their mechanisms.
Biology: Investigated for its antifungal activity against various fungal strains.
Medicine: Explored for its potential use in treating fungal infections with improved pharmacokinetic properties.
Industry: Utilized in the development of new antifungal formulations and drug delivery systems.
作用机制
Target of Action
Hydroxy Terbinafine primarily targets the fungal squalene monooxygenase , an enzyme that is part of the fungal cell wall synthesis pathway . This enzyme plays a crucial role in the synthesis of ergosterol, an essential component of fungal cell membranes .
Mode of Action
Hydroxy Terbinafine interacts with its target, the fungal squalene monooxygenase, by inhibiting its function . This inhibition prevents the conversion of squalene to 2,3-oxydosqualene, a step in the synthesis of ergosterol . As a result, treated fungi accumulate squalene while becoming deficient in ergosterol .
生化分析
Biochemical Properties
Hydroxy Terbinafine, like Terbinafine, is believed to inhibit the fungal squalene monooxygenase (also called squalene epoxidase), an enzyme that is part of the fungal cell wall synthesis pathway . This inhibition leads to decreased ergosterol, which would normally be incorporated into the cell wall, and accumulation of squalene .
Cellular Effects
Hydroxy Terbinafine has been shown to have a significant impact on various types of cells and cellular processes. For instance, it has been found to dramatically suppress the proliferation of hepatocellular carcinoma cells . In addition, it has been shown to have fungicidal efficacy against prevalent plant pathogens .
Molecular Mechanism
The molecular mechanism of Hydroxy Terbinafine involves the inhibition of the enzyme squalene monooxygenase, preventing the conversion of squalene to 2,3-oxydosqualene, a step in the synthesis of ergosterol . This inhibition leads to decreased ergosterol, which would normally be incorporated into the cell wall, and accumulation of squalene .
Temporal Effects in Laboratory Settings
In laboratory settings, Hydroxy Terbinafine has been shown to have a rapid onset of action, with effects observable within the first week of administration . The effects of Hydroxy Terbinafine can persist for prolonged periods (weeks to months) after administration of the last dose .
Dosage Effects in Animal Models
In animal models, the effects of Hydroxy Terbinafine have been shown to vary with different dosages. For instance, in horses, dogs, and cats, Hydroxy Terbinafine reaches a maximum plasma concentration within 2-6 hours of oral administration, with a plasma half-life between 8-9 hours .
Metabolic Pathways
Hydroxy Terbinafine is one of the major metabolites of Terbinafine, which is extensively metabolized in humans. The metabolic pathways of Terbinafine include N-demethylation, deamination, alkyl side chain oxidation, and dihydrodiol formation .
Transport and Distribution
Hydroxy Terbinafine, like Terbinafine, is well absorbed after oral administration and tends to accumulate in skin, nails, and fatty tissues . High concentrations of Hydroxy Terbinafine occur in the stratum corneum, sebum, and hair .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Hydroxy Terbinafine typically involves the hydroxylation of Terbinafine. One common method is the reaction of Terbinafine with a hydroxylating agent such as hydrogen peroxide or a peracid under controlled conditions. The reaction is usually carried out in an organic solvent like methanol or ethanol at a temperature range of 0-25°C.
Industrial Production Methods: Industrial production of Hydroxy Terbinafine may involve a multi-step process starting from the synthesis of Terbinafine. The hydroxylation step is optimized for large-scale production by using continuous flow reactors to ensure consistent product quality and yield. The process also includes purification steps such as crystallization and filtration to obtain high-purity Hydroxy Terbinafine.
化学反应分析
Types of Reactions: Hydroxy Terbinafine undergoes various chemical reactions, including:
Oxidation: Hydroxy Terbinafine can be further oxidized to form ketones or aldehydes.
Reduction: Reduction reactions can convert Hydroxy Terbinafine back to Terbinafine.
Substitution: Hydroxy Terbinafine can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Regeneration of Terbinafine.
Substitution: Formation of various substituted derivatives of Terbinafine.
相似化合物的比较
Terbinafine: The parent compound with similar antifungal properties.
Naftifine: Another allylamine antifungal agent with a similar mechanism of action.
Butenafine: A benzylamine antifungal agent with a broader spectrum of activity.
Uniqueness: Hydroxy Terbinafine stands out due to its potential improved solubility and bioavailability compared to Terbinafine. This can lead to better therapeutic outcomes and reduced dosing frequency. Additionally, its hydroxyl group allows for further chemical modifications, making it a versatile compound for developing new antifungal agents.
属性
IUPAC Name |
(E)-2,2-dimethyl-7-[methyl(naphthalen-1-ylmethyl)amino]hept-5-en-3-yn-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO/c1-21(2,17-23)14-7-4-8-15-22(3)16-19-12-9-11-18-10-5-6-13-20(18)19/h4-6,8-13,23H,15-17H2,1-3H3/b8-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPEJUKJZTGFNKY-XBXARRHUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C#CC=CCN(C)CC1=CC=CC2=CC=CC=C21 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CO)C#C/C=C/CN(C)CC1=CC=CC2=CC=CC=C21 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[2-(S)-Methyl-d3-butyryl]-4-(S)-phenylmethyl-2-oxazolidinone](/img/structure/B1140486.png)
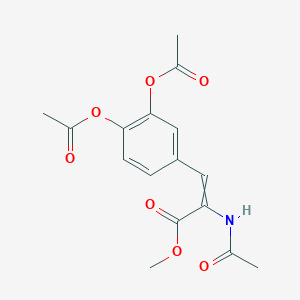
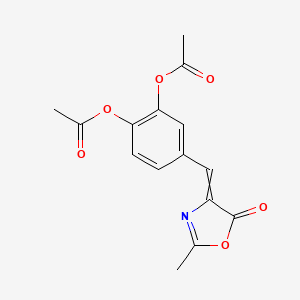
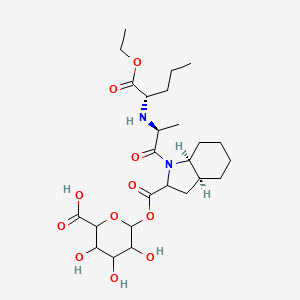
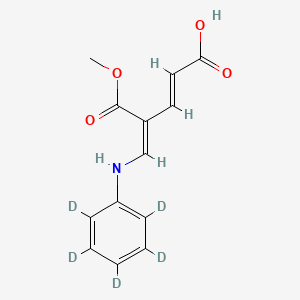
![(1S,3R,4R,5R,6R,7S,8R,11S,13S,16S,17R,18Z)-4,6-dihydroxy-16-[(1R)-1-hydroxyethyl]-13-methoxy-5,17,19-trimethyl-2,15-dioxatetracyclo[9.8.0.01,7.03,8]nonadeca-9,18-dien-14-one](/img/structure/B1140493.png)


